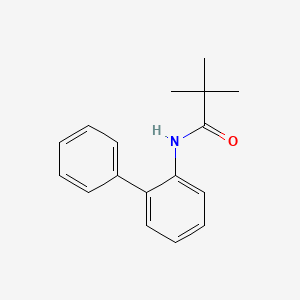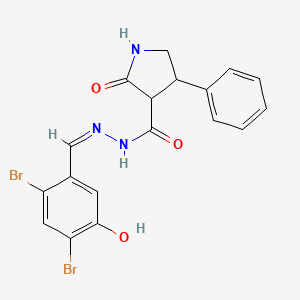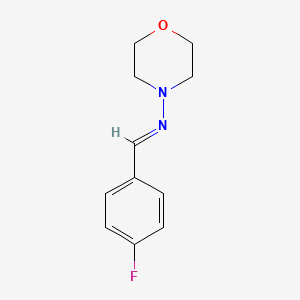![molecular formula C23H17NO5 B3885751 7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3885751.png)
7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Vue d'ensemble
Description
7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H17NO5 and a molecular weight of 387.396 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and 4-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amino derivatives
Substitution: Various substituted chromen-2-one derivatives
Applications De Recherche Scientifique
7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry research.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate the activity of cellular receptors, leading to changes in cell signaling and function.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress in cells, leading to cell death or other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- 6-chloro-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 8-methyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
7-methyl-5-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-15-11-20(28-14-16-7-9-18(10-8-16)24(26)27)23-19(17-5-3-2-4-6-17)13-22(25)29-21(23)12-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRCBTSOQOMCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3885689.png)
![5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3885712.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B3885714.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B3885720.png)
![N'-[(4-bromo-2-thienyl)methylene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B3885726.png)
![N-[(Z)-(4-methylphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885732.png)
![5-(4-methoxyphenyl)-4-{[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3885735.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3885742.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B3885750.png)
![N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B3885758.png)



![[4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate](/img/structure/B3885784.png)
